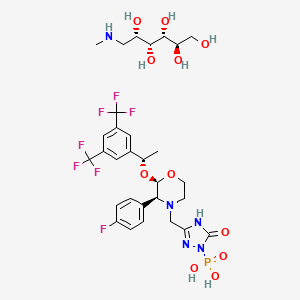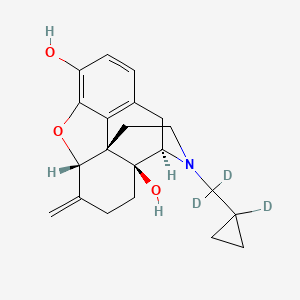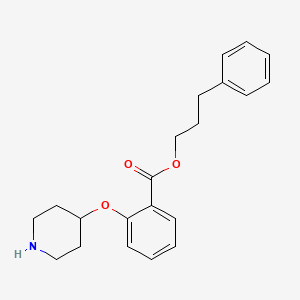
Cefixime-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefixime-13C,15N2 is a stable isotope-labeled analogue of Cefixime, a third-generation cephalosporin antibiotic. The molecular formula of this compound is C15H15N3O7S2, with a molecular weight of 456.43 . This compound is primarily used in pharmaceutical research and analytical testing due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cefixime-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Cefixime molecule. The process typically starts with the synthesis of labeled intermediates, which are then used in the final steps of Cefixime synthesis. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as co-precipitation, solvent evaporation, and mechanochemistry are employed to enhance the solubility and bioavailability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Cefixime-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
Cefixime-13C,15N2 has a wide range of applications in scientific research, including:
Mecanismo De Acción
Cefixime-13C,15N2, like its parent compound Cefixime, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall, causing bacterial cell lysis and death . The stable isotope labeling does not alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparación Con Compuestos Similares
Similar Compounds
Cefixime: The non-labeled version of Cefixime-13C,15N2, used widely as an antibiotic.
Ceftriaxone: Another third-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Cefotaxime: Similar to Cefixime but with a broader spectrum of activity against Gram-negative bacteria.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This labeling provides a significant advantage in research applications, enabling detailed analysis of the compound’s behavior in biological systems.
Propiedades
Fórmula molecular |
C16H15N5O7S2 |
|---|---|
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-(15N)azanyl-(213C,315N)1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1/i16+1,17+1,18+1 |
Clave InChI |
OKBVVJOGVLARMR-ANCPOVLJSA-N |
SMILES isomérico |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CS[13C](=[15N]3)[15NH2])SC1)C(=O)O |
SMILES canónico |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


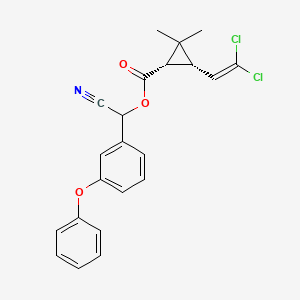
![(3S,6S,9S,18S,21S,24S,30S,33S)-30-ethyl-33-[(Z,1R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13862793.png)
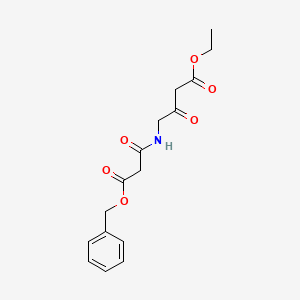
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide](/img/structure/B13862804.png)




![(S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide](/img/structure/B13862827.png)
![[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21Z)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate](/img/structure/B13862828.png)

